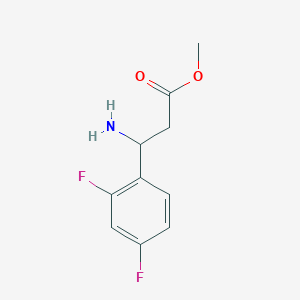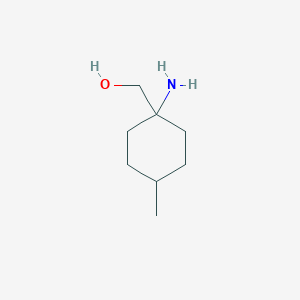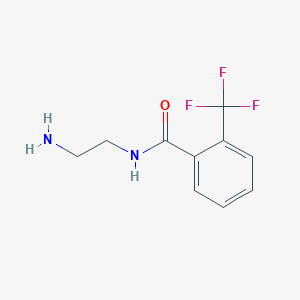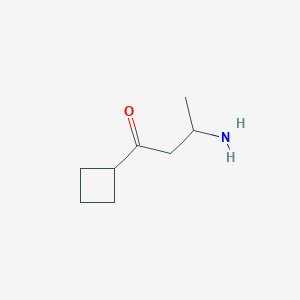
tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxyethylamine and oxan-4-yl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications.
Biology
In biological research, this compound may be used as a probe or reagent to study enzyme activities, particularly those involving carbamate metabolism.
Medicine
In medicine, carbamates are often explored for their potential as drug candidates due to their ability to interact with biological targets. This compound could be investigated for its pharmacological properties.
Industry
In industry, carbamates are used in the production of polymers, coatings, and agricultural chemicals
Wirkmechanismus
The mechanism of action of tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate would depend on its specific application. Generally, carbamates can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(oxan-4-yl)carbamate
- N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate
Uniqueness
The uniqueness of tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate lies in its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
Eigenschaften
Molekularformel |
C12H23NO4 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
tert-butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13(6-7-14)10-4-8-16-9-5-10/h10,14H,4-9H2,1-3H3 |
InChI-Schlüssel |
IEAZWBAZZIGEDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CCO)C1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


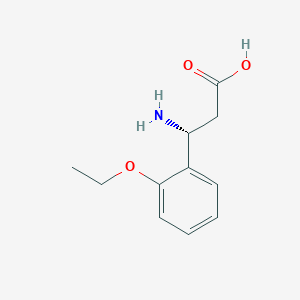
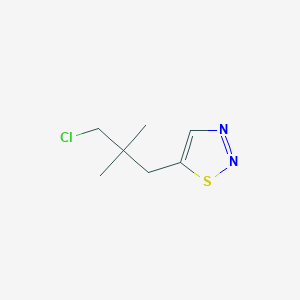
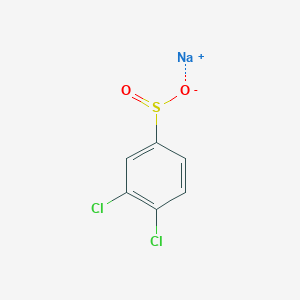
![2-{Spiro[2.5]octan-6-yl}acetonitrile](/img/structure/B13178422.png)
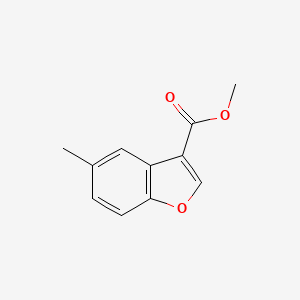
![N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide](/img/structure/B13178431.png)
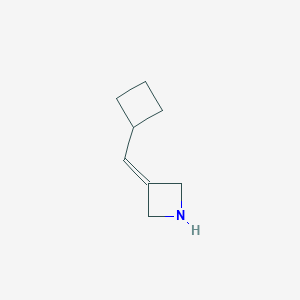
![2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13178437.png)
![tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13178438.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13178439.png)
